molecular formula C16H18N2O4S B4610045 N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B4610045
M. Wt: 334.4 g/mol
InChI Key: KDVFXPNSTCHSQN-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both hydroxyl and sulfonyl groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 2-hydroxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of dyes or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The hydroxyl and sulfonyl groups could interact with active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: can be compared with other sulfonamides such as:

    Sulfamethoxazole: A well-known antibiotic.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

The uniqueness of This compound lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-7-9-13(10-8-12)23(21,22)18(2)11-16(20)17-14-5-3-4-6-15(14)19/h3-10,19H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFXPNSTCHSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

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